molecular formula C10H12FNO3S B6169158 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride CAS No. 2411299-35-7

6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride

Cat. No.: B6169158
CAS No.: 2411299-35-7
M. Wt: 245.27 g/mol
InChI Key: GBXFOTWIKOSCPL-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is a specialized covalent tool compound that integrates a privileged neuroactive scaffold with a reactive warhead, designed for advanced chemical biology and drug discovery research. The molecule features a 6-methoxy-1,2,3,4-tetrahydroisoquinoline core, a structure recognized in neuropharmacology for its activity in the central nervous system. This scaffold is found in compounds investigated as selective antagonists for neurological targets such as the orexin 1 (OX1) receptor, which is implicated in reward processes, addiction, and sleep disorders . Attached to this core is a sulfonyl fluoride moiety, which functions as an electrophilic warhead enabling Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a class of click-like reactions . SuFEx warheads are prized in chemical biology for their unique balance of stability and selective reactivity, particularly with nucleophilic amino acids like tyrosine, serine, histidine, and lysine in physiological conditions . This allows researchers to employ this reagent in activity-based protein profiling (ABPP) to map and engage ligandable sites in proteomes, develop covalent inhibitors, and create chemical probes for target identification . Its primary research applications include the discovery and development of covalent ligands for neurological targets, the synthesis of more complex bioactive molecules, and the study of neurotransmitter systems and their associated disorders. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

CAS No.

2411299-35-7

Molecular Formula

C10H12FNO3S

Molecular Weight

245.27 g/mol

IUPAC Name

6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

InChI

InChI=1S/C10H12FNO3S/c1-15-10-3-2-9-7-12(16(11,13)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3

InChI Key

GBXFOTWIKOSCPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Fluorination Dynamics

The fluorination step in all methods follows a bimolecular nucleophilic substitution (SN2) mechanism. Density functional theory (DFT) calculations reveal that the transition state involves partial bond formation between fluoride and sulfur, with simultaneous cleavage of the sulfur-chlorine or sulfur-hydroxyl bond. Solvent polarity significantly affects reaction rates: MeCN accelerates fluorination by stabilizing ionic intermediates, while DMF enhances fluoride nucleophilicity through hydrogen bonding.

Catalytic Enhancements

Recent studies explore phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to improve fluoride availability in biphasic systems. TBAB increases yields by 12–15% in SO₂F₂-free protocols, reducing reaction times to under 2 hours .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties, particularly as an anticancer agent and an enzyme inhibitor . Its sulfonyl fluoride group enhances its reactivity with biological targets, making it a valuable candidate for drug development.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown potent effects against the MOLT-3 leukemia cell line, suggesting its potential use in cancer therapy.

Cell LineIC50 Value (μM)Reference
MOLT-3<10

Enzyme Inhibition

The sulfonyl fluoride moiety allows for the covalent modification of active site residues in enzymes. This mechanism has been extensively studied, particularly regarding its effects on choline esterases and serine proteases.

Enzyme TypeMechanism of InhibitionReference
Choline EsterasesIrreversible inhibition via covalent bond formation
Serine ProteasesModification of active site serine residues

Chemical Biology

In the realm of chemical biology, 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is utilized in the development of selective inhibitors for various biological pathways. The compound's ability to interact with nucleophilic sites in proteins makes it a candidate for designing inhibitors that can modulate enzyme activity.

Case Study: Selective AChE Inhibitors

A recent study highlighted the use of sulfonyl fluorides in synthesizing selective acetylcholinesterase (AChE) inhibitors through a SuFEx-enabled approach. The compound's reactivity was leveraged to create a library of sulfonamide derivatives that showed promising inhibitory activity against AChE.

Compound NameInhibition TypeKi (nM)Reference
T14-A24Reversible AChE inhibitor22

Industrial Applications

Beyond medicinal chemistry and chemical biology, this compound also finds applications in industrial settings. Its utility extends to the development of dyes, antioxidants, and corrosion inhibitors due to its chemical stability and reactivity.

Summary of Biological Activities

The following table summarizes the various biological activities associated with 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride:

Activity TypeSpecific EffectsReference
AnticancerCytotoxicity against MOLT-3 cell line
Enzyme InhibitionInhibition of choline esterases
AntimicrobialPotential antimicrobial effects

Mechanism of Action

The mechanism of action of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit the activity of the target enzyme, leading to various biological effects. The tetrahydroisoquinoline core may also interact with other molecular targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Structure Molecular Formula Substituents (Position) Reactivity/Biological Activity Reference
6-Methoxy-1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl Fluoride (Target) C₁₀H₁₀FNO₃S -SO₂F (2), -OCH₃ (6) High reactivity in SuFEx chemistry; potential covalent enzyme inhibition. Inferred
2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-7-Sulfonyl Chloride C₁₁H₉ClF₃NO₃S -SO₂Cl (7), -COCF₃ (2) Reactive sulfonyl chloride intermediate; used in synthesizing sulfonamide inhibitors.
6,7-Dimethoxy-1-Methyl-2-Tosyl-1,2,3,4-Tetrahydroisoquinoline C₁₉H₂₃NO₄S -SO₂C₆H₄CH₃ (2), -OCH₃ (6,7), -CH₃ (1) Bulky tosyl group reduces reactivity; potential use in alkaloid-based drug discovery.
6-Bromo-2-Methylsulfonyl-1,2,3,4-Tetrahydroisoquinoline C₁₀H₁₂BrNO₂S -SO₂CH₃ (2), -Br (6) Methyl sulfonyl group enhances metabolic stability; bromine enables further functionalization.
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-THIQ-6-Sulfonamide C₂₃H₂₃F₄N₂O₃S -SO₂NHAr (6), -COCF₃ (2) Acyl CoA:monoacylglycerol acyltransferase 2 inhibitor; demonstrates enzyme-targeting efficacy.
Ethanesulfonyl Fluoride Derivatives (e.g., 1,2,2,2-Tetrafluoroethanesulfonyl Fluoride) C₂F₄O₂S -SO₂F (terminal) Simple fluorinated sulfonyl fluorides; used as electrolytes or surfactants.

Key Observations:

Reactivity :

  • Sulfonyl fluorides (e.g., target compound) exhibit superior stability compared to sulfonyl chlorides (e.g., ), yet retain reactivity in SuFEx click chemistry.
  • Tosyl () and methyl sulfonyl () groups are less reactive but enhance metabolic stability in drug candidates.

Biological Activity: The trifluoroacetyl-sulfonamide analog () shows potent enzyme inhibition, suggesting that the target compound’s sulfonyl fluoride could act as a covalent inhibitor via fluoride displacement. Methoxy groups at position 6 (common in tetrahydroisoquinolines) may enhance binding to aromatic pockets in enzyme active sites .

Synthetic Utility :

  • Sulfonyl chlorides () are intermediates for sulfonamides, while sulfonyl fluorides (target) enable "clickable" bioconjugation without harsh conditions.
  • Bromine substituents () allow cross-coupling reactions, contrasting with the target compound’s methoxy group, which is electron-donating and less reactive.

Biological Activity

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride (CAS: 2411299-35-7) is a compound derived from the tetrahydroisoquinoline family, characterized by a methoxy group at the sixth position and a sulfonyl fluoride group at the second position. This unique structure contributes to its diverse biological activities, particularly its potential as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Chemical Structure and Properties

The chemical formula of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is C10H12FNO3SC_{10}H_{12}FNO_3S with a molecular weight of approximately 245.3 g/mol. The sulfonyl fluoride group enhances the compound's reactivity towards biological targets, making it an interesting candidate for medicinal chemistry applications.

Cholinesterase Inhibition

The primary biological activity associated with 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is its ability to inhibit cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in the hydrolysis of acetylcholine in the synaptic cleft; thus, their inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions in neurodegenerative conditions.

In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against AChE and BChE. For instance, sulfonamide derivatives have shown neuroprotective effects and improvements in cognitive function by modulating acetylcholine levels in the brain.

The mechanism by which 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride exerts its biological effects primarily involves covalent modification of active site residues in target enzymes. The sulfonyl fluoride moiety reacts with nucleophilic sites (e.g., serine residues) within these enzymes, leading to irreversible inhibition. This interaction can significantly alter enzyme activity and influence various biological pathways .

Comparative Analysis

To understand the uniqueness of this compound compared to other tetrahydroisoquinoline derivatives, a comparative analysis is provided below:

Compound NameStructure TypeKey Biological Activity
6-Methoxy-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinolineNeuroprotective
6-Methyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinolineAntidepressant
7-Hydroxy-N-benzyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinolineAnticancer
1-(3-Dimethylaminopropyl)-6-methoxyisoquinolineIsoquinolineCholinergic activity
5-Methoxyindole-3-acetic acidIndole derivativeAnti-inflammatory

The presence of the sulfonyl fluoride group in 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride distinguishes it from other compounds by enhancing its reactivity and selectivity as a cholinesterase inhibitor.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of tetrahydroisoquinolines to evaluate their biological activities. For example:

  • Study on Neuroprotection : A study demonstrated that derivatives similar to 6-methoxy-1,2,3,4-tetrahydroisoquinoline could protect neuronal cells from oxidative stress-induced damage. This research highlights the potential therapeutic applications of such compounds in treating neurodegenerative diseases .
  • Enzyme Inhibition Studies : Another significant research effort involved screening multiple tetrahydroisoquinoline derivatives for their inhibitory effects on AChE and BChE. The findings indicated that certain structural modifications could enhance inhibitory potency and selectivity .

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